molecular formula C19H12O B3023650 2-Phenyl-9H-fluoren-9-one CAS No. 3096-49-9

2-Phenyl-9H-fluoren-9-one

Cat. No.: B3023650
CAS No.: 3096-49-9
M. Wt: 256.3 g/mol
InChI Key: IORFUWFRPCVGNE-UHFFFAOYSA-N
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Description

2-Phenyl-9H-fluoren-9-one is a useful research compound. Its molecular formula is C19H12O and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C19H12O/c20-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IORFUWFRPCVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305065
Record name NSC168938
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Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-49-9
Record name 2-Phenyl-9H-fluoren-9-one
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Thematic Significance of Fluorene Based Scaffolds in Contemporary Research

Fluorene-based scaffolds, the fundamental structural unit of 2-Phenyl-9H-fluoren-9-one, are of tremendous interest in modern research due to their unique combination of chemical and physical properties. explorationpub.com These tricyclic aromatic hydrocarbons possess a rigid and planar structure with an extended π-conjugated system, which is foundational to their use in optical and electronic applications. uoregon.eduuoregon.edu The C9 position of the fluorene (B118485) ring is particularly reactive, allowing for straightforward functionalization to tune the molecule's properties for specific applications. thieme-connect.de

In materials science, fluorene derivatives are cornerstones in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. explorationpub.comontosight.ai Their high fluorescence quantum yields and thermal stability make them excellent candidates for emissive and charge-transporting layers in OLED devices. ontosight.airsc.org The indenofluorene (IF) skeleton, a related structure, is also being explored for its potential as a rigid, planar, electron-accepting core for advanced electronic materials. uoregon.eduuoregon.eduacs.org Furthermore, fluorene-based molecular wires have been successfully used to create fluorescent voltage indicators for biological imaging, demonstrating reduced phototoxicity compared to other systems. nih.gov

Beyond materials science, the fluorene scaffold is a recognized "privileged structure" in medicinal chemistry. Its rigid framework is present in a number of biologically active compounds and approved drugs. nih.gov Researchers have incorporated the fluorene motif into novel compounds with potential antimicrobial, anticancer, and antiviral activities. explorationpub.comnih.govwikipedia.orgmdpi.com The ability to easily modify the fluorene core allows for the systematic optimization of pharmacological properties. mdpi.com

Historical Context and Evolution of Fluorenone Chemistry

The story of fluorenone chemistry begins with its parent compound, fluorene (B118485). Fluorene was first isolated from coal tar by French chemist Marcellin Berthelot in 1867. wikipedia.org It was named for the violet fluorescence it exhibits, although this property is often due to impurities. wikipedia.org For many years, coal tar remained the primary commercial source for this hydrocarbon. wikipedia.org

Fluorenone, the ketone derivative of fluorene, is synthesized by the oxidation of the methylene (B1212753) bridge at the C9 position of fluorene. wikipedia.orgwikipedia.org This transformation is a key step in the evolution of fluorene chemistry, as it introduces a carbonyl group that acts as an electron-withdrawing moiety, significantly altering the electronic properties of the scaffold. This ketone functionality also provides a new reactive site for further chemical modifications.

Early research focused on the basic synthesis and characterization of fluorenone and its simple derivatives. However, contemporary fluorenone chemistry has evolved to the synthesis of highly complex, functionalized molecules. Scientists can now introduce a wide array of substituents onto the fluorenone core to fine-tune its photophysical and electrochemical characteristics. researchgate.net This has led to the development of specialized fluorenone derivatives for targeted applications. For instance, the introduction of nitro groups can create potent electron acceptors, while the incorporation of nitrogen atoms into the tricyclic system to form azafluorenones has yielded compounds with significant biological activity, such as the natural antimicrobial onychine. wikipedia.org This continuous evolution underscores the versatility and enduring relevance of the fluorenone scaffold in modern chemistry. researchgate.net

Research Trajectories for 2 Phenyl 9h Fluoren 9 One Within Organic Synthesis and Functional Material Development

Foundational Synthetic Approaches to the 9H-Fluoren-9-one Core

A variety of synthetic methods have been established for the construction of the 9H-fluoren-9-one scaffold. These range from modern transition-metal-catalyzed reactions to conventional multi-step sequences.

Palladium-Catalyzed Annulation of Arynes with Haloarenecarboxaldehydes

A robust method for synthesizing fluoren-9-ones involves the palladium-catalyzed annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. nih.gov This approach offers a convergent route to the tricyclic core. In a typical procedure, a 2-iodoarenecarboxaldehyde is reacted with an aryne precursor, such as 2-(trimethylsilyl)aryl triflate, in the presence of a palladium catalyst like Pd(dba)₂ and a phosphine (B1218219) ligand, for instance, P(o-tolyl)₃. nih.gov The reaction is typically carried out in a solvent mixture of acetonitrile (B52724) and toluene (B28343) at elevated temperatures. nih.gov The proposed mechanism involves the oxidative cyclization of Pd(0) with the aryne to form a palladacycle, which then undergoes oxidative addition with the haloarenecarboxaldehyde. Subsequent reductive elimination and other steps lead to the fluorenone product. nih.gov

A general procedure for this synthesis is as follows:

A mixture of the 2-iodoarenecarboxaldehyde (0.30 mmol), 2-(trimethylsilyl)aryl triflate (1.50 mmol), CsF (1.50 mmol), Pd(dba)₂ (0.015 mmol), and P(o-tolyl)₃ (0.015 mmol) is prepared in a vial containing toluene (2 mL) and MeCN (2 mL).

The vial is sealed, and the reaction mixture is stirred at room temperature for one minute, followed by heating at 110 °C for 12 hours. nih.gov

This methodology has been shown to be effective for a range of substituted starting materials, affording the corresponding fluoren-9-ones in good yields. nih.gov

Rhodium(III)-Catalyzed Sequential Cyclization via C-H Activation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules, including fluorenones. snnu.edu.cnacs.org This method often involves the coupling of arenes bearing a directing group with unsaturated partners like alkenes and alkynes. snnu.edu.cn For the synthesis of fluorenones, a notable approach is the Rh(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes. acs.org This process proceeds through a C-H activation/[4+2] annulation/aromatization sequence, providing a direct route to the fluorenone core. acs.org The reaction demonstrates a broad substrate scope with respect to both the enaminone and the diene, offering good yields. acs.org For instance, the reaction of an appropriate enaminone with a diene in the presence of a Rh(III) catalyst leads to the formation of this compound. acs.org

The synthesis of this compound has been reported with a 70% yield using this method. acs.org The product is a yellow solid with a melting point of 133–137 °C. acs.org

Compound Yield Physical State Melting Point (°C)
This compound70%Yellow solid133-137
6-Methoxy-2-phenyl-9H-fluoren-9-one65%Yellow solid164-167
6-(Trifluoromethoxy)-2-phenyl-9H-fluoren-9-one63%Orange solid147-149
6-Fluoro-2-phenyl-9H-fluoren-9-one44%Yellow solid204-208
6-(Trifluoromethyl)-2-phenyl-9H-fluoren-9-one45%Orange solid162-164
2-(4-(Trifluoromethoxy)phenyl)-9H-fluoren-9-one47%Yellow solid158-160

This table presents data on the synthesis of various substituted this compound derivatives via Rhodium(III)-catalyzed cyclization. acs.org

Lewis Acid Mediated Transformations Involving Fluorenols

Lewis acids play a crucial role in mediating various organic transformations, including the synthesis of fluorene (B118485) derivatives. One such application is the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). rsc.orgthieme-connect.de These reactions can lead to the formation of highly functionalized 9,9-disubstituted fluorene derivatives. rsc.org The mechanism is proposed to involve the formation of a propargylic carbocation intermediate. acs.org

For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines in the presence of BF₃·OEt₂ affords blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one and 3-(1-(9-hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one derivatives in excellent yields. rsc.org Similarly, reacting these fluorenols with 2-aminobenzamides, also catalyzed by BF₃·OEt₂, produces highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de

Copper-Catalyzed Multicomponent Coupling Reactions

Copper-catalyzed multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecular architectures. researchgate.netresearchgate.net These reactions are valuable for the synthesis of diverse heterocyclic compounds. In the context of fluorene chemistry, copper-catalyzed MCRs involving 9-fluorenones, alkynes, and amines (KA² coupling) have been utilized to produce highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives in very good yields. researchgate.netresearchgate.net

Another example is the copper(I)-catalyzed one-pot, three-component synthesis of new 3-spiroazetidinimine-2-oxindoles, which has general applications for the imines of 9-fluorenone (B1672902). researchgate.net Furthermore, copper(II) triflate (Cu(OTf)₂) has been identified as an effective catalyst for three-component couplings of amines, aldehydes or ketones, and terminal alkynes to produce α-substituted propargylamines. nih.gov

Conventional Condensation and Oxidation Pathways

Traditional methods for the synthesis of 9-fluorenones often rely on condensation and oxidation reactions. uni-muenchen.de One of the most common approaches is the intramolecular Friedel-Crafts-type acylation of biphenyl-2-carboxylic acids or their corresponding acyl chlorides. uni-muenchen.deup.pt This is followed by cyclization to form the fluorenone ring.

Another well-established route is the oxidation of fluorenes to fluorenones. uni-muenchen.de A green and highly efficient method for this transformation is the aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This protocol is performed under mild conditions and provides high yields and purity. researchgate.net For example, 2,7-dibromofluorene (B93635) can be oxidized to 2,7-dibromofluorenone using chromium trioxide. researchgate.net

Regioselective Functionalization and Substituent Introduction on the this compound Framework

The introduction of various functional groups at specific positions on the this compound framework is essential for tuning its electronic and photophysical properties.

The synthesis of various derivatives of this compound has been achieved through methods like the Rh(III)-catalyzed cyclization, allowing for the introduction of substituents such as methoxy, trifluoromethoxy, fluoro, and trifluoromethyl groups on the fluorenone core. acs.org The position of these substituents can influence the properties of the final compound. For example, substitutions at the 6-position of the fluorenone ring have been demonstrated. acs.org

Furthermore, derivatization can be achieved starting from a functionalized fluorenone core. For instance, 9-fluorenone-2-carboxylic acid can be converted to its methyl ester and then to the corresponding acid hydrazide. uobaghdad.edu.iq This acid hydrazide serves as a key intermediate for the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives through condensation with different substituted benzoic acids. uobaghdad.edu.iq

Introduction of Halogen, Alkyl, and Alkoxy Substituents

The functionalization of the this compound skeleton through the introduction of halogen, alkyl, and alkoxy groups is a primary strategy for tuning its electronic and physical properties. These reactions typically proceed via electrophilic aromatic substitution on the fluorenone core or the phenyl ring.

Halogenation: Bromination is a common method for introducing halogen atoms. For instance, 2,7-dibromofluorene can be synthesized by reacting fluorene with bromine and is a common precursor for further derivatization. researchgate.net This can be followed by oxidation to yield the corresponding fluorenone. researchgate.net Similarly, direct bromination of fluorenone derivatives can be achieved. The reaction of 10′H-spiro[fluorene-9,9′-phenanthren]-10′-one with bromine in dichloromethane (B109758) yields the dibrominated product in high yield. iucr.org For this compound, electrophilic halogenation would be directed by the existing substituents, leading to a mixture of isomers unless specific conditions are employed to control regioselectivity. The use of N-bromosuccinimide (NBS) is another effective method for bromination.

Alkylation and Alkoxylation: Alkylation primarily targets the C-9 position of the fluorene ring system under basic conditions, leveraging the acidity of the benzylic protons. thieme-connect.de However, for fluorenone, where the C-9 position is a ketone, Friedel-Crafts type reactions are more relevant for alkylating the aromatic rings. A notable synthesis involves the acid-catalyzed alkylation of phenoxyethanol (B1677644) with fluoren-9-one to produce 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BHEPF). rsc.org This demonstrates that the ketone can activate the fluorene system towards condensation and substitution reactions. Direct C-H alkylation of fluorene has also been achieved under aqueous conditions, a method that prevents the formation of the fluorenone byproduct. researchgate.net Introducing alkoxy groups can be achieved through nucleophilic substitution on a pre-halogenated fluorenone or through the Williamson ether synthesis on a hydroxylated precursor.

Diversification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex conjugated systems from halogenated or triflated this compound precursors.

Suzuki-Miyaura Reaction: This palladium-catalyzed reaction is extensively used to couple aryl or vinyl boronic acids with aryl halides or triflates. researchgate.netnih.gov A highly regioselective process has been demonstrated with the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one, where the first Suzuki-Miyaura coupling occurs selectively at the 1-position. thieme-connect.de A second, different aryl group can then be introduced at the 4-position by a subsequent coupling reaction. thieme-connect.de This strategy allows for the precise construction of unsymmetrically substituted fluorenones. A halogenated derivative of this compound could be similarly diversified, coupling various arylboronic acids to extend the π-conjugation of the molecule. thieme-connect.derhhz.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. libretexts.org This method has been employed to synthesize 3,6-bisethynyl-9H-fluoren-9-one derivatives. asianpubs.org Applying this to a dihalogenated this compound would yield derivatives with extended π-systems through the newly formed triple bonds, which are valuable for applications in organic electronics. nih.govbeilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions for Fluorenone Diversification

Reaction TypeFluorenone SubstrateCoupling PartnerKey Catalyst/ConditionsProduct TypeReference
Suzuki-Miyaura1,4-Bis(triflate)-9H-fluoren-9-oneArylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-dioxane (B91453)1,4-Diaryl-9H-fluoren-9-ones thieme-connect.de
Suzuki-Miyaura2-Bromo-9H-4,5-diazafluorene-9-onePhenylboronic acidPdCl₂(PPh₃)₂, PPh₃, Na₂CO₃2-Phenyl-9H-4,5-diazafluorene-9-one researchgate.net
Sonogashira3,6-Dibromo-9H-fluoren-9-oneTerminal alkynesPd/Cu catalysis3,6-Bisethynyl-9H-fluoren-9-one derivatives asianpubs.org

Synthesis of Advanced this compound Derivatives

Building upon the core structure of this compound, more complex architectures with specific functionalities can be constructed.

Construction of Fluorene-Based Oligomers and Polymers

Fluorene-based polymers are renowned for their electro-optical properties. aau.edu.et The synthesis of these materials often involves the polymerization of bifunctional monomers. A dihalogenated derivative of this compound can serve as such a monomer. For example, Yamamoto and Suzuki-type polymerizations are common methods. aau.edu.etuni-bayreuth.de In a typical Suzuki polymerization, a diboronic ester of a fluorene derivative is coupled with a dibromo-comonomer using a palladium catalyst. aau.edu.et By incorporating this compound units, the properties of the resulting polymer, such as solubility, thermal stability, and charge transport characteristics, can be finely tuned. tandfonline.com

Synthesis of Fluorenyl-Hydrazonothiazole Derivatives via Hantzsch Reaction

A versatile derivatization of the ketone at the C-9 position involves the Hantzsch thiazole (B1198619) synthesis. mdpi.comresearchgate.net This multi-step process begins with the condensation of the fluorenone (in this case, this compound) with thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comoaji.net This intermediate is then cyclized by reacting it with various α-halocarbonyl compounds. mdpi.comresearchgate.netasianpubs.org This reaction proceeds efficiently in solvents like THF or 1,4-dioxane and can be accelerated by a base catalyst, though it is not strictly necessary. mdpi.comresearchgate.net This method allows for the introduction of a diverse range of substituents on the thiazole ring, depending on the choice of the α-halocarbonyl reactant. mdpi.com

Table 2: Synthesis of Fluorenyl-Hydrazonothiazole Derivatives via Hantzsch Reaction

α-Halocarbonyl ReactantResulting Thiazole Derivative StructureReference
Chloroacetaldehyde2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole mdpi.comresearchgate.net
Chloroacetone2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole mdpi.com
Ethyl 4-chloroacetoacetateEthyl 2-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-(thiazol-4-yl)acetate mdpi.com
Ethyl 2-bromoacetophenone2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole mdpi.com

Preparation of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

Another important modification at the C-9 ketone involves the synthesis of oxime derivatives. The preparation of O-aryl-carbamoyl-oxymino-fluorene derivatives is a two-step process. mdpi.com First, this compound is refluxed with hydroxylamine (B1172632) hydrochloride to form the corresponding 9H-fluoren-9-one oxime. mdpi.comresearchgate.net In the second step, this oxime is treated with various aryl isocyanates in an anhydrous solvent like THF. mdpi.com This reaction yields the target O-aryl-carbamoyl-oxymino-fluorene derivatives, where the nature of the aryl substituent is determined by the isocyanate used. mdpi.comdntb.gov.ua

Incorporation into Spirofluorene-Based Architectures

Spirofluorene compounds, particularly those with a spiro[fluorene-9,9′-xanthene] (SFX) core, are of great interest for their use in organic light-emitting diodes (OLEDs) due to their rigid, three-dimensional structure that can prevent aggregation-caused quenching. acs.orgresearchgate.net These architectures can be synthesized in a convenient one-pot reaction. acs.orgresearchgate.net The process involves the acid-catalyzed electrophilic attack of a protonated fluorenone onto a phenol (B47542) derivative. acs.org Using this compound as the fluorenone component would lead to the formation of novel, phenyl-substituted SFX derivatives. For instance, reacting this compound with 3-bromophenol (B21344) could yield a bromo- and phenyl-substituted SFX core, a valuable building block for more complex materials. mdpi.com

Mechanochemical Approaches in this compound Derivative Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. researchgate.net Techniques such as ball milling offer numerous advantages, including reduced solvent waste, shorter reaction times, and access to novel chemical reactivity. nih.gov

For instance, the palladium-catalyzed oxidative homocoupling of aryl boronic acids has been achieved using a solvent-free and ligand-free ball-milling method to produce biphenyl (B1667301) derivatives. researchgate.net This demonstrates the potential of mechanochemistry for forming key structural motifs present in this compound. However, direct application of this or similar mechanochemical strategies to this compound itself for the synthesis of its derivatives has not been documented.

The synthesis of various fluorenyl-hydrazonothiazole derivatives has been reported through conventional heating in solvents like tetrahydrofuran or 1,4-dioxane, but not via mechanochemical means. mdpi.com Similarly, other research describes the synthesis of functionalized 9,9-disubstituted fluorene derivatives using Lewis acid catalysis in solution. rsc.orgthieme-connect.deresearchgate.net

The absence of specific research on the mechanochemical derivatization of this compound highlights a potential area for future investigation. The development of such methods could provide more sustainable and efficient pathways to novel derivatives of this important chemical scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by a series of signals in the aromatic region, typically between 7.0 and 8.2 ppm. The protons on the fluorenone core and the appended phenyl ring resonate at distinct chemical shifts due to their unique electronic environments.

For instance, in a study of fluorenyl-hydrazonothiazole derivatives, the aromatic protons of the fluorene ring were identified as multiplets between 7.26 and 8.67 ppm. mdpi.com The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., doublet, triplet, multiplet) reveal the number of adjacent, non-equivalent protons, a phenomenon known as spin-spin coupling. This data is crucial for assigning specific protons to their positions on the molecular skeleton.

Table 1: Representative ¹H NMR Data for Fluorene Derivatives Note: Data is representative of the fluorene class and may not be specific to this compound.

Signal Type Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic 7.26 - 7.91 Multiplet Fluorene Ring Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR, the ¹³C NMR spectrum provides data on the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal. The most downfield signal is typically that of the carbonyl carbon (C=O) of the fluorenone moiety, often appearing around 190 ppm, due to the strong deshielding effect of the oxygen atom.

The aromatic carbons of both the fluorene and phenyl rings resonate in the range of approximately 120-150 ppm. In studies of related fluorenone derivatives, specific carbon signals have been assigned, such as those for the aromatic and thiazole carbons appearing between 120.97 and 145.11 ppm, and the C=N carbon at 156.80 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for Fluorenone Derivatives Note: Data is representative of the fluorenone class and may not be specific to this compound.

Signal Type Chemical Shift (δ, ppm) Assignment
Carbonyl ~190 C=O of Fluorenone
Aromatic 120 - 150 Fluorene & Phenyl Ring Carbons
Aromatic/Heterocyclic 120.97 - 145.11 Aromatic Carbons

Advanced Two-Dimensional NMR Techniques (e.g., HETCOR, APT-NMR)

To resolve ambiguities and confirm assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are utilized.

Heteronuclear Correlation (HETCOR) spectroscopy maps the correlations between directly bonded carbon and hydrogen atoms. This allows for the direct pairing of a proton signal with its attached carbon signal, providing definitive structural information.

Attached Proton Test (APT) NMR is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon. aiinmr.com Unlike a standard ¹³C spectrum, in an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. aiinmr.com This is highly advantageous for distinguishing between different types of carbon environments, which is key for the structural elucidation of complex molecules. aiinmr.com

For fluorene derivatives, these techniques are invaluable. For example, a full assignment of the ¹H and ¹³C NMR spectra of (9H-fluoren-9-yl)urea was achieved using a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, DEPT-135, HMQC, and HMBC, which confirmed all peak assignments. uni-ruse.bg

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making FT-IR an excellent tool for functional group identification.

For this compound, the most prominent and diagnostic peak in its FT-IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the region of 1710-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the phenyl substituent. Other characteristic bands include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region). In a study of related thiazole derivatives of fluorene, characteristic C=N stretching vibrations were observed in the range of 1552-1627 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for Fluorenone Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Carbonyl C=O Stretch 1710 - 1720 Strong
Imine C=N Stretch 1552 - 1627 Medium

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy (typically to four or more decimal places). innovareacademics.inmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. innovareacademics.in For this compound (C₁₉H₁₂O), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the resolving power necessary to generate these highly accurate mass measurements. innovareacademics.in For example, in the synthesis of 9,9-disubstituted fluorenes, HRMS was used to confirm the identity of the products by matching the experimentally found mass to the calculated mass based on the expected molecular formula. labxing.com This technique is the gold standard for confirming the synthesis of a new chemical entity.

Table 4: Compound Names Mentioned

Compound Name
This compound
(9H-fluoren-9-yl)urea
2,4,5,7-tetranitro-9-fluorenone
2-bromo-9-fluorenone
2-bromo-9-phenyl-9-fluorenol
9,9-disubstituted fluorenes
9-arylfluorene
9-benzyl-9H-fluoren-9-ol
9-(4-chlorobenzyl)-9H-fluoren-9-ol
9-benzhydryl-9H-fluoren-9-ol
9-(4-methoxybenzyl)-9H-fluoren-9-ol
9-phenylfluorene
9-fluorenone
2-fluoro-9-fluorenone

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about fluorenone derivatives. This soft ionization method allows for the analysis of intact molecules with minimal fragmentation, typically observing protonated molecules [M+H]⁺, deprotonated molecules [M-H]⁺, or adducts with other ions like sodium [M+Na]⁺.

High-resolution mass spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. For instance, the derivative 1,2-Dichloro-7-phenyl-9H-fluoren-9-one was identified with a calculated mass for the molecular ion (M+) of 324.0109, closely matching the found value of 324.0098. acs.org Similarly, the brominated analogue, 2-Bromo-7-methyl-9H-fluoren-9-one, showed a calculated M+ of 271.9837 and a found value of 271.9828. acs.org

In the analysis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, positive ESI-MS in a acetonitrile solution revealed a peak at an m/z of 383.1195, corresponding to the [M-H]⁺ ion. mdpi.com The analysis was conducted using a high-resolution LTQ Orbitrap Elite™ mass spectrometer, with spectra recorded in the m/z range of 300–600. mdpi.com For other derivatives, such as (S)-2-(9H-fluoren-9-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, high-resolution ESI-TOF analysis determined the [M+H]⁺ ion at m/z 413.2048, against a calculated value of 413.2018. nsf.gov

The technique is also sensitive enough to characterize complex structures and reaction products. However, in some cases, the ionization process can lead to dissociation. For example, the ESI-MS analysis of a dimerized 9-Phenyl-ferroceno nsf.govethz.chindenylmethyl derivative did not show the intact dimer but rather the mass peaks for the ionized monomer (2⁺) and the parent carbinol (2-OH), indicating dissociation under the experimental conditions.

Table 1: ESI-MS Data for Selected this compound Derivatives

Compound Name Molecular Formula Ion Type Calculated m/z Found m/z Citation
1,2-Dichloro-7-phenyl-9H-fluoren-9-one C₁₉H₁₀Cl₂O [M]⁺ 324.0109 324.0098 acs.org
2-Bromo-7-methyl-9H-fluoren-9-one C₁₄H₉BrO [M]⁺ 271.9837 271.9828 acs.org
2,7-bis(pyridin-3-ylethynyl)fluoren-9-one C₂₇H₁₄N₂O [M-H]⁺ - 383.1195 mdpi.com
(S)-2-(9H-fluoren-9-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole C₃₀H₂₅N₂ [M+H]⁺ 413.2018 413.2048 nsf.gov

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The structures of numerous derivatives of this compound have been elucidated using XRD. For example, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was found to crystallize in the monoclinic space group P2₁/c. mdpi.com The molecule exhibits a nearly planar geometry, with one pyridyl ring being almost coplanar with the central fluorenone ring (torsion angle ≈ 1°), while the other is twisted by about 33°. mdpi.com

In another example, the crystal structure of N-(4-Chlorophenyl)-9H-fluoren-9-imine, a derivative synthesized from 9-fluorenone, was determined. iucr.org The analysis revealed a significant dihedral angle of 64.59 (6)° between the plane of the fluorene moiety and the chlorophenyl ring. iucr.org

The analysis of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl revealed a propeller-like arrangement of the fluoren-9-yl groups and the chlorophenyl moiety. rsc.org This compound crystallizes in the monoclinic space group Cc, with two crystallographically independent molecules that exist as a pair of atropisomers. rsc.org The torsion angles of the fluorenyl blades range from 25° to 33°, while the chlorophenyl blades have torsion angles between 55° and 59°. rsc.org

These detailed structural insights are critical for understanding structure-property relationships, which guide the design of new materials with specific electronic or photophysical properties.

Table 2: Crystallographic Data for Selected Derivatives

Compound Name Crystal System Space Group Unit Cell Parameters Citation
2,7-bis(pyridin-3-ylethynyl)fluoren-9-one Monoclinic P2₁/c a = 6.6190(1) Å, b = 13.7115(1) Å, c = 22.1683(3) Å, β = 110.080(1)° mdpi.com
9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl Monoclinic Cc a = 33.204(4) Å, b = 9.391(1) Å, c = 15.290(1) Å, β = 101.223(7)° rsc.org
N-(4-Chlorophenyl)-9H-fluoren-9-imine - - Dihedral angle (fluorene/chlorophenyl) = 64.59(6)° iucr.org

Photophysical and Optical Properties of 2 Phenyl 9h Fluoren 9 One and Its Derivatives

Absorption and Emission Characteristics

The electronic absorption and emission properties of 2-Phenyl-9H-fluoren-9-one and its derivatives are fundamental to understanding their behavior in various optical applications. These properties are primarily investigated using spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Profiles

The UV-Vis absorption spectra of this compound and its derivatives are characterized by intense absorption bands, typically in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the conjugated fluorene (B118485) system.

Derivatives of this compound have been synthesized and their photophysical properties studied. For example, 2-(4-(9,9-disubstituted-9H-fluoren-2-yl)phenyl)-9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole derivatives show absorption spectra that change very little with increasing solvent polarity, suggesting a lack of significant charge transfer in the ground state. rhhz.net In another study, carbazole-based donor-acceptor compounds, which can be considered derivatives, exhibited negative solvatochromic behavior in their absorption spectra. acs.org

UV-Vis Absorption Data for Selected this compound Derivatives
CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Derivative IHexane (B92381)403 ± 153,000 nih.gov
Derivative IIHexane405 ± 131,000 nih.gov
Derivative IIIHexane398 ± 150,000 nih.gov
Derivative IVHexane397 ± 1135,000 nih.gov
(2,7-dibromo-9H-fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphaneDCM276, 286, 37132,800, 43,800, 19,300 rsc.org

Fluorescence and Luminescence Quantum Efficiency Investigations

Many derivatives of this compound are highly fluorescent, emitting light upon excitation. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for applications such as organic light-emitting diodes (OLEDs).

The nature and position of substituents on the fluorene core play a significant role in determining the fluorescence properties. For instance, the introduction of different substituents in the donor carbazole (B46965) group of 9-phenyl-9-phosphafluorene oxide derivatives can affect their photophysical behavior. beilstein-journals.org Porphyrin derivatives substituted with fluorene have also been shown to have significantly higher fluorescence quantum yields compared to tetraphenylporphyrin. nih.gov

Fluorescence Data for Selected this compound Derivatives
CompoundSolventEmission λmax (nm)Quantum Yield (Φf)Reference
Phenyl-substituted fluorene dimer cored anthracene (B1667546) derivativesNot SpecifiedNot Specified0.61 - 0.96 shuaigroup.net
Derivative IHexane452 ± 10.86 ± 0.05 nih.gov
Derivative IIHexane446 ± 10.98 ± 0.05 nih.gov
Derivative IIIHexane444 ± 10.92 ± 0.05 nih.gov
Derivative IVHexane433 ± 10.95 ± 0.05 nih.gov
Compound 2aCH₂Cl₂4280.86 rhhz.net
Compound 2bCH₂Cl₂4300.55 rhhz.net

Solvatochromic Behavior and Stokes Shift Analysis

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often observed in fluorene derivatives and is indicative of a change in the electronic distribution upon excitation, particularly in donor-acceptor type molecules. The Stokes shift, which is the difference between the absorption and emission maxima, is also influenced by the solvent polarity.

The solvatochromic behavior of fluorene derivatives can be complex. For example, carbazole-based donor-acceptor compounds have shown both positive and negative solvatochromism in their emission spectra with increasing solvent polarity. acs.org In some cases, a negative solvatochromic shift in the absorption spectrum is observed, suggesting that the ground state dipole moment is larger than that of the excited state. acs.org The relatively strong solvatochromic behavior of some symmetrical fluorene derivatives can be explained by symmetry breaking in the electronic distribution of the first excited state. rsc.org

The Stokes shift is another important parameter that can be affected by the solvent. Significant Stokes shift values have been reported for new fluorene derivatives in hexane. nih.gov The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state.

Non-linear Optical Properties

In addition to their linear optical properties, certain this compound derivatives exhibit significant non-linear optical (NLO) behavior, which is crucial for applications in photonics and optical limiting.

Two-Photon Absorption (2PA) Cross-Section Measurements

Two-photon absorption is a non-linear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂). Fluorene derivatives have been extensively studied for their 2PA properties.

A series of fluorene-based molecules have been synthesized and shown to have high 2PA cross-sections, making them suitable for two-photon fluorescence microscopy. nih.gov For instance, one compound exhibited a maximum 2PA cross-section of approximately 248 GM (Goeppert-Mayer units) at 730 nm. nih.gov The introduction of specific moieties, such as a thiophenyl group, can significantly increase the 2PA cross-section values. nih.gov

Other studies have reported even larger 2PA cross-sections for fluorene derivatives, with maximum values of ~1300–1900 GM in the two-photon-allowed absorption bands at around 660 nm. rsc.org A trisubstituted fluorene derivative was found to have a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹. chem-soc.si

Two-Photon Absorption Data for Selected this compound Derivatives
CompoundWavelength (nm)2PA Cross-Section (σ₂, GM)Reference
Derivative I730~248 nih.gov
Derivative I800~217 nih.gov
Derivative II730~335 nih.gov
2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene~660~1300 rsc.org
2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene~660~1900 rsc.org

Optical Limiting Mechanisms

Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident laser intensity. This property is vital for protecting sensitive optical components and human eyes from high-intensity laser radiation. The mechanisms behind optical limiting can include two-photon absorption, excited-state absorption, and nonlinear scattering. core.ac.ukresearchgate.net

Fluorene derivatives have shown potential as optical limiting materials. chem-soc.si The optical limiting behavior is often attributed to their significant two-photon absorption properties. researchgate.net For some fluorene-thiophene-benzothiadazole polymer functionalized graphene sheets, nonlinear scattering was also found to play an important role in the observed optical limiting effects. core.ac.uk The effectiveness of an optical limiter is often characterized by its limiting threshold, with lower thresholds indicating better performance. Some fluorene-based composites have demonstrated low limiting thresholds, making them promising candidates for practical applications. core.ac.uk

Photochromic and Photoresponsive Phenomena

Photochromism is a phenomenon in which a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While research directly on this compound is limited, various derivatives incorporating the fluorenone core exhibit notable photochromic and photoresponsive properties.

Organic photochromic compounds are of great interest for their potential applications in optical switching devices, information storage, and electronic displays. semanticscholar.org Derivatives of fluorenone have been synthesized and shown to display these light-sensitive behaviors.

For instance, a diarylethene derivative incorporating a fluorene unit, 1,2-bis-[2-methyl-5-(9,9-dibutyl-9H-fluorene)-3-thienyl] perfluorocyclopentene, has been synthesized and investigated. scientific.net This compound exhibits photochromism in solution, switching between an open and a closed-ring form upon irradiation with UV light. scientific.net The open form is fluorescent, but its fluorescence diminishes as it converts to the non-fluorescent closed-ring isomer. scientific.net

Another complex derivative, 2-[2,7-Dibromo-9-(3-oxo-3-phenyl-prop-1-ynyl)-9H-fluoren-9-yl]-3-fluoren-9-ylidene-1-phenyl-propenone, demonstrates photochromism in the solid state. semanticscholar.org It changes from pale yellow to green when exposed to sunlight, a change that is attributed to π-π interactions in its crystalline structure. semanticscholar.org This color change is reversible; the compound gradually returns to its original pale-yellow state in the dark over several weeks or more quickly with gentle heating. semanticscholar.org Interestingly, this photochromic behavior was not observed when the compound was in solution, highlighting the importance of the material's physical state. semanticscholar.org

Furthermore, photoresponsive chiral dopants derived from fluorene have been used to control the properties of liquid crystal systems. aps.org A chiral dopant, 9-(2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene, undergoes photoisomerization under UV light. aps.org This changes its helical twisting power and can even invert its chiral handedness, which in turn alters the electroconvection patterns of the liquid crystal. aps.org This demonstrates a sophisticated level of control over material properties through light.

Indeno-fused naphthopyrans, which can be synthesized from hydroxy-9H-fluoren-9-ones, are another class of fluorenone derivatives with significant photochromic properties. researchgate.netresearchgate.net These compounds exhibit a reversible ring-opening reaction upon irradiation to form colored photomerocyanine isomers. researchgate.net

Table 1: Photochromic Properties of Selected Fluorenone Derivatives

Compound NamePhenomenonStimulusColor ChangeReversibilityRef
1,2-bis-[2-methyl-5-(9,9-dibutyl-9H-fluorene)-3-thienyl] perfluorocyclopentenePhotochromism & Fluorescence SwitchingUV light (297 nm)Colorless to coloredYes scientific.net
2-[2,7-Dibromo-9-(3-oxo-3-phenyl-prop-1-ynyl)-9H-fluoren-9-yl]-3-fluoren-9-ylidene-1-phenyl-propenoneSolid-State PhotochromismSunlightPale Yellow to GreenYes (darkness or heat) semanticscholar.org
9-(2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorenePhotoisomerizationUV lightNot specifiedYes (thermal relaxation) aps.org

Photochemical Reactivity and Stability Studies

The photochemical reactivity and stability of fluorene derivatives are critical for their application in devices that are exposed to light, such as organic light-emitting diodes (OLEDs). The inherent aromaticity of the fluorene structure imparts a high degree of stability. cymitquimica.com However, exposure to light, particularly UV radiation, can lead to photochemical reactions and degradation.

Studies on the basic fluorene molecule in aqueous solutions show that it undergoes photochemical degradation when irradiated with a polychromatic mercury lamp. researchgate.net A major degradation product identified in these studies is 9H-fluoren-9-one, indicating that the C-9 position is a reactive site. researchgate.net The degradation of fluorene was observed to proceed over time, with over 95% removal after 48 hours of irradiation in various aqueous media (neutral, acidic, basic, and saline). researchgate.net

More detailed studies on substituted fluorene derivatives provide insight into their reaction mechanisms. The photochemistry of 2,7-dihydroxy-9-fluorenol and its dimethoxy derivatives has been investigated. scispace.com Upon photolysis, these compounds yield primary products through competing homolytic (producing radical intermediates) and heterolytic (producing carbocation intermediates) pathways. scispace.com The quantum yields for the disappearance of the starting material were found to be in the range of 0.21 to 0.31, suggesting moderate photoreactivity. scispace.com

The photostability of fluorene derivatives is highly dependent on their substituents and the surrounding environment. For example, the photochemical decomposition of 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene was studied in different solvents. nih.gov The quantum yield of the photoreaction was found to be significantly higher (in the range of 10⁻²) in a chlorinated solvent like dichloromethane (B109758) compared to a non-polar solvent like hexane (in the range of 10⁻⁴). nih.gov This highlights the profound influence of the solvent on the photostability of these compounds.

Furthermore, some fluorenone derivatives are designed to be photochemically active for specific applications. (9-Oxo-9H-fluoren-2-yl)(phenyl)iodanium chloride, for instance, is suggested to function as a photoacid or photoinitiator, where it decomposes under light to generate reactive species for processes like polymerization. smolecule.com Fluorene-based molecules have also been developed as photolabile protecting groups, which can be cleaved by light to release a protected functional group. uni-frankfurt.de A series of these fluorene derivatives demonstrated high molar absorption coefficients and quantum yields for acetate (B1210297) release between 3-42%. uni-frankfurt.de

Table 2: Photochemical Stability Data for Selected Fluorene Derivatives

Compound NameSolventExcitationQuantum Yield (Φ) of ReactionObservationRef
FluoreneAqueous MediaHg LampNot specifiedDegrades to 9H-fluoren-9-one researchgate.net
2,7-Dihydroxy-9-fluorenol1:1 CH₃OH–H₂ONot specified0.21Substrate disappearance scispace.com
2,7-Dimethoxy-9-fluorenol1:1 CH₃OH–H₂ONot specified0.31Substrate disappearance scispace.com
2,7-Dimethoxy-9-acetoxyfluorene1:1 CH₃OH–H₂ONot specified0.21Substrate disappearance scispace.com
9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluoreneHexaneOne-photon & Two-photon(2-5) x 10⁻⁴First-order decomposition nih.gov
9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluoreneCH₂Cl₂One-photon & Two-photon10⁻²Dramatically increased photoreaction nih.gov

Computational Chemistry and Theoretical Investigations of 2 Phenyl 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. acs.org For fluorenone derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly used with various basis sets, such as 6-31G* or 6-311G(d,p), to achieve reliable results. chemmethod.comkoreascience.kr

The first step in a computational study is typically the optimization of the molecule's ground-state geometry. For 2-Phenyl-9H-fluoren-9-one, DFT calculations are used to find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. chemmethod.com The fluorenone core is known to be largely planar, while the key structural variable is the dihedral angle between the fluorene (B118485) system and the appended phenyl ring. researchgate.net This angle is determined by a balance between steric hindrance and the energetic advantage of extended π-conjugation. The optimized geometry provides the foundation for all subsequent property calculations, including electronic structure analysis.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. chemmethod.com

In this compound, the HOMO is generally expected to be distributed across the electron-donating fluorene and phenyl moieties, while the LUMO is typically localized on the electron-withdrawing carbonyl group (C=O) of the fluorenone core. This separation of frontier orbitals is characteristic of a D-π-A (Donor-π-Acceptor) system. chemmethod.com Theoretical calculations for related fluorenone derivatives show that substitutions on the fluorene or phenyl rings can tune the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netnih.gov For instance, a study on a closely related phenanthroimidazole-fluorenone compound calculated a HOMO-LUMO energy gap of 3.01 eV. rsc.org Another theoretical study on 2,7-bis(pyridin-3-ylethynyl) fluoren-9-one (PyFO) reported a calculated gap of 3.13 eV. chemmethod.com

Table 1: Calculated Frontier Molecular Orbital Energies and Gaps for Fluorenone Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Phenanthroimidazole-fluorenone derivative (P2)DFT-B3LYP-6-311G-5.49-2.403.01 rsc.org
2,7-bis(pyridin-3-ylethynyl) fluoren-9-one (PyFO)DFT/B3LYP-6.05-2.923.13 chemmethod.com
Fluorene-based D-π-A chromophore (8)B3LYP/6-31G(d,p)-5.22-2.432.79 nih.gov
Fluorene-based D-π-A chromophore (SS2)B3LYP/6-31G(d,p)-5.18-3.172.01 nih.gov

DFT calculations are widely used to predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate NMR chemical shifts. researchgate.net These theoretical predictions can be correlated with experimental data to confirm structural assignments. Experimental ¹H and ¹³C NMR data for this compound have been reported and provide a benchmark for computational results. acs.org

Table 2: Experimental NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

NucleusChemical Shifts (ppm)
¹H NMR7.87 (s, 1H), 7.66 (t, J = 8.5 Hz, 2H), 7.59 (d, J = 7.6 Hz, 2H), 7.53–7.42 (m, 5H), 7.40–7.35 (m, 1H), 7.27 (t, J = 6.5 Hz, 1H)
¹³C NMR193.8, 144.2, 143.2, 142.2, 139.8, 134.8, 134.8, 134.4, 133.1, 129.0, 128.9, 127.9, 126.8, 124.3, 122.9, 120.7, 120.4

Source: The Journal of Organic Chemistry acs.org

Similarly, harmonic vibrational frequencies can be calculated using DFT. koreascience.kr These theoretical frequencies often show systematic deviations from experimental infrared (IR) spectra, but they can be brought into better agreement through the use of scaling factors. researchgate.netbeilstein-journals.org Such analyses help in the assignment of fundamental vibrational modes of the molecule.

The electronic structure of this compound is characterized by significant π-electron delocalization across the fused ring system and the attached phenyl group. DFT calculations can quantify this by analyzing the molecular orbitals, electron density distribution, and bond length alternation. The degree of planarity between the fluorene and phenyl rings, as determined by the optimized dihedral angle, directly influences the extent of electronic conjugation. nih.gov A more planar conformation allows for better orbital overlap, leading to enhanced delocalization, which affects the electronic and optical properties of the molecule. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is required to investigate excited states and electronic transitions. amazonaws.com This method is essential for understanding the photophysical behavior of this compound.

TD-DFT calculations allow for the simulation of UV-Visible absorption spectra by determining the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. chemmethod.comnih.gov For fluorenone-based systems, these calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. rsc.org The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared with experimental spectra measured in solution. amazonaws.com

Simulations for various fluorenone derivatives have shown that the main absorption bands are typically due to intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor fluorenone core. amazonaws.com TD-DFT can also be used to optimize the geometry of the first excited state, which is necessary for simulating fluorescence emission spectra and calculating Stokes shifts.

Table 3: Simulated UV-Vis Absorption Maxima (λmax) for Fluorenone Derivatives

CompoundMethodSolvent ModelCalculated λmax (nm)Reference
Fluorene-based D-π-A chromophore (8)TD-DFT/B3LYP/6-31G(d,p)CPCM (DCM)431 nih.gov
Fluorene-based D-π-A chromophore (SS1)TD-DFT/B3LYP/6-31G(d,p)CPCM (DCM)457 nih.gov
trans-bis(9H-fluoren-2-yl)diazeneTD-DFT/B3LYP/6-31+G(d,p)Not Specified423.53 acs.org

Mechanistic Studies of Fluorescence Quenching (e.g., Ligand-to-Metal Charge Transfer)

The fluorescence of fluorene derivatives, including this compound, can be significantly altered or "quenched" upon interaction with other molecules or ions. Computational studies have been instrumental in elucidating the mechanisms behind this phenomenon. Several quenching mechanisms have been identified for fluorene-based compounds, including Ligand-to-Metal Charge Transfer (LMCT), Photoinduced Electron Transfer (PET), and the inner filter effect (IFE). acs.orggrafiati.com

Ligand-to-Metal Charge Transfer (LMCT): In the presence of certain metal ions, fluorene derivatives can act as ligands, forming coordination complexes. Theoretical studies on fluorene-based chemosensors have shown that fluorescence quenching upon binding to metal ions like Cu²⁺ and Fe³⁺ is governed by the LMCT mechanism. grafiati.combenthamdirect.com Density Functional Theory (DFT) calculations have been employed to model the electronic structure of these complexes. These calculations support the experimental findings, showing that upon complexation, a new, non-emissive excited state is formed where an electron is transferred from the fluorene-based ligand to the metal ion. grafiati.combenthamdirect.com This process provides an efficient non-radiative decay pathway, leading to the quenching of fluorescence.

Fluorene Derivative Quencher Proposed Quenching Mechanism Computational Method Key Findings
Methyl 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido) acetate (B1210297)Cu²⁺, Fe³⁺Ligand-to-Metal Charge Transfer (LMCT)Density Functional Theory (DFT)Computational results supported the LMCT mechanism and the 1:2 binding stoichiometry. grafiati.combenthamdirect.com
Fluorene-based conjugated polymersNitroaromatics (e.g., Picric Acid)Photoinduced Electron Transfer (PET)Not specifiedThe excellent sensing ability was attributed to the PET mechanism.
Functionalized fluorene derivativesInsulin amyloid fibrilsStatic quenchingStern-Volmer analysisThe quenching process was analyzed using the Stern-Volmer equation, indicating a static quenching mechanism. mdpi.com

Photoinduced Electron Transfer (PET): Another significant quenching mechanism for fluorene derivatives is PET. This process is particularly relevant in the context of sensing electron-deficient molecules like nitroaromatics. Upon excitation, an electron is transferred from the excited fluorene derivative (the donor) to the quencher (the acceptor), leading to a non-radiative decay to the ground state and thus, fluorescence quenching. The feasibility of PET is often evaluated by considering the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the fluorophore and the quencher, which can be calculated using DFT. For example, the fluorescence quenching of a novel fluorene-based fluorophore by picric acid was attributed to a probable PET mechanism.

Inner Filter Effect (IFE): The inner filter effect is a phenomenon where the quencher absorbs either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence intensity. While not a true quenching process in the sense of molecular interactions, it is an important consideration in sensing applications. Computational methods are less directly involved in studying IFE, which is primarily investigated through spectroscopic overlap analysis.

Quantum Chemical Studies for Two-Photon Absorption (2PA) Parameter Prediction

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Fluorene derivatives have emerged as promising materials for 2PA applications due to their high thermal and photochemical stability. nih.gov Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become a powerful tool for predicting and rationalizing the 2PA properties of these molecules. nih.govlanl.govnih.gov

Researchers have employed various computational approaches to predict 2PA cross-sections (σ₂). These studies have shown that the 2PA properties of fluorene derivatives can be tuned by modifying their molecular structure, such as by extending the π-conjugation length or by adding donor and acceptor groups. nih.govresearchgate.net

For instance, a computational study on a new fluorenyl derivative, (E)-1-(2-(di-p-tolylamino)-9,9-diethyl-9H-fluoren-7-yl)-3-(thiophen-2-yl)prop-2-en-1-one, utilized DFT-based quantum chemical methods implemented in the Gaussian 09 program to investigate the nature of its electronic absorption processes. The study reported maximum 2PA cross-sections of approximately 400–600 GM (Goeppert-Mayer units). nih.gov Another study on a series of fluorene-based molecules demonstrated that incorporating alkynyl triple bonds can enhance the 2PA cross-section. nih.gov

The choice of the exchange-correlation functional and basis set in TD-DFT calculations is crucial for obtaining accurate predictions. Studies have compared different functionals, such as B3LYP and the range-separated functional CAM-B3LYP, with the latter often providing improved accuracy for excitation energies related to 2PA. lanl.govacs.org

Fluorene Derivative Computational Method Basis Set Predicted 2PA Cross-Section (σ₂) max Key Findings
(E)-1-(2-(di-p-tolylamino)-9,9-diethyl-9H-fluoren-7-yl)-3-(thiophen-2-yl)prop-2-en-1-oneTD-DFT (Gaussian 09)Not specified~400–600 GMThe electronic structure was analyzed to determine the nature of linear and nonlinear optical properties. nih.gov
7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine derivativeTD-DFTNot specified~1093 GMA significant increase in 2PA cross-section was observed with an increased number of alkynyl triple bonds. nih.gov
Symmetrical fluorene derivativesTD-DFT (CAM-B3LYP)cc-pVDZ1030-1100 GMNovel fluorene derivatives showed large 2PA cross-section values. researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules over time. temple.edu For this compound and its derivatives, MD simulations offer valuable insights into how their structure and flexibility influence their properties and interactions with their environment.

MD simulations have been used to study the stability of fluorene derivatives in complexes with biological macromolecules. For example, in a study of novel symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as inhibitors for the enzyme SIRT2, MD simulations were performed to assess the dynamic behavior and stability of the enzyme-inhibitor complex. The simulations, which ran for 100 ns, revealed that the complex was stable, providing insights into the binding interactions. nih.gov

Furthermore, MD simulations have been employed to study the aggregation of hydrophobic fluorene derivatives in aqueous environments. A study on the collapse of two 9-(Diphenylmethylene)-9H-Fluorene molecules in water used MD simulations to reveal the pathways of aggregation, providing a fundamental understanding of the hydrophobic interactions driving the process. aip.org While not specifically on this compound, these studies demonstrate the utility of MD in probing the conformational dynamics and intermolecular interactions that are critical to the function of fluorene-based systems.

System Studied Simulation Software/Force Field Simulation Time Key Insights from MD Simulations
Symmetrical 2,7-disubstituted 9H-fluoren-9-one derivative with SIRT2 enzymeDesmond (Schrödinger Suite)100 nsThe enzyme-inhibitor complex was stable, confirming the binding mode. nih.gov
Quaterthiophene-fluorenone oligomer (QTF8)Not specifiedNot specifiedRevealed the coexistence of several conformers in self-assembled stacks and the effect of thermal fluctuations. umons.ac.be
Two 9-(Diphenylmethylene)-9H-Fluorene molecules in waterGROMACS (GAFF)Not specifiedIdentified the transition pathways for the hydrophobic collapse and aggregation of the molecules. aip.org

Advanced Applications and Research Frontiers of 2 Phenyl 9h Fluoren 9 One Based Materials

Organic Electronic and Optoelectronic Devices

Materials based on the 2-Phenyl-9H-fluoren-9-one framework are integral to the advancement of various organic electronic and optoelectronic devices. The inherent properties of the fluorene (B118485) unit, such as high thermal stability and excellent charge-carrying capabilities, make its derivatives highly suitable for these applications. iucr.org

Organic Light-Emitting Diodes (OLEDs) as Emissive Layers, Host, or Dopant Materials

Derivatives of this compound are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent luminescent properties. ontosight.ai These materials can function as the emissive layer (EML), as a host material for phosphorescent or fluorescent dopants, or as the dopant itself. The fluorene core provides a high triplet energy, which is crucial for hosting blue phosphorescent emitters, and its derivatives can be tailored to emit across the visible spectrum. researchgate.netnih.gov

In one study, a fluorene-based derivative, N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR), when used as a hole transporting material in a yellow phosphorescent OLED, resulted in a device with a high current efficiency of 44.25 cd/A and an external quantum efficiency (EQE) of 17.8%. bohrium.com Another fluorene-triphenylamine based bipolar material, N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR), was used as a host in a yellow PhOLED, achieving a maximum current efficiency of 21.70 cd/A and an EQE of 7.75%. mdpi.com

Furthermore, a novel silane–fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), was employed as a host for a sky-blue phosphorescent OLED using FIrpic as the guest. This device demonstrated a maximum EQE of 15%. researchgate.net When the dopant was switched to a blue phosphor, FIrfpy, the EQE was 9.4%. researchgate.net These results highlight the versatility of the fluorene framework in creating efficient OLEDs.

Compound Name (Acronym)Role in OLEDDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Color
N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR)HTLYellow Phosphor44.25-17.8Yellow
N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR)HostPO-O121.7013.647.75Yellow
Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)HostFIrpic30.6-15.0Sky-Blue
Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)HostFIrfpy15.1-9.4Blue
N,N-diphenyl-4′-(9-(4′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-9H-fluoren-9-yl)-[1,1′-biphenyl]-4-amine (PPI-F-TPA)HostGreen Phosphor576015.6Green
N,N-diphenyl-4′-(9-(4′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-9H-fluoren-9-yl)-[1,1′-biphenyl]-4-amine (PPI-F-TPA)HostOrange-Red Phosphor2728.312.5Orange-Red

Development of Charge Transport Layers (Hole and Electron)

The excellent charge carrier mobility of fluorene derivatives makes them ideal candidates for hole transport layers (HTLs) and electron transport layers (ETLs) in various organic electronic devices. mdpi.com The ability to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical synthesis allows for the design of materials with tailored charge injection and transport properties. sigmaaldrich.comsigmaaldrich.com

A derivative, N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN), has demonstrated high hole mobility of 5.43 × 10⁻⁵ cm²V⁻¹s⁻¹ and has been effectively used as a hole-transport material in OLEDs. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Its incorporation into a polymer-based HTL significantly improved the hole mobility of the layer. sigmaaldrich.comsigmaaldrich.com For instance, blending 50% of BCFN into a PVK host increased the hole mobility from 2.09×10⁻⁹ V cm⁻¹ S⁻¹ (pure PVK) to 1.15×10⁻⁵ V cm⁻¹ S⁻¹. sigmaaldrich.comsigmaaldrich.com

Another study focused on a series of fluorenyl-substituted triphenylamine (B166846) derivatives. mdpi.com The compound 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) was found to be an effective HTL in an OLED with an Alq3 emitter, leading to a device with a maximum luminance of 21,412 cd m⁻² and a current efficiency of 4.78 cd/A. mdpi.com This performance was noted to be approximately five times better than a device using the common HTL material TPD. mdpi.com

While many fluorene derivatives are designed as HTLs, the development of fluorenone-based materials as ETLs is also an active area of research. The electron-withdrawing nature of the ketone group in the fluorenone core can be exploited to create materials with suitable LUMO levels for efficient electron injection and transport. google.com

Compound Name (Acronym)Layer TypeHole Mobility (cm²/Vs)Device ApplicationKey Performance Metric
N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN)HTL5.43 x 10⁻⁵OLEDIn a blend with PVK (50%), increased hole mobility to 1.15 x 10⁻⁵ cm²/Vs. sigmaaldrich.comsigmaaldrich.com
2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF)HTL-OLEDMax. Luminance: 21,412 cd/m²; Max. Current Efficiency: 4.78 cd/A. mdpi.com
N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine (FLU-DTPA)HTL-Yellow PhOLEDCurrent Efficiency: 32.54 cd/A; EQE: 12.8%. bohrium.com
N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR)HTL-Yellow PhOLEDCurrent Efficiency: 44.25 cd/A; EQE: 17.8%. bohrium.comresearchgate.net

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of this compound based materials have led to their investigation as the active channel layer in Organic Field-Effect Transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. Fluorenone derivatives, with their extended π-conjugation and potential for ordered molecular packing, are promising candidates for achieving high mobility. researchgate.nettandfonline.com

Research into fluorenone-based small molecules has demonstrated their potential as organic semiconductors. researchgate.net For instance, a series of new fluorenone derivatives were synthesized and characterized for OFET applications. A vacuum-deposited thin film of a fluorenone derivative featuring an alkylated double thiophene (B33073) moiety exhibited p-channel behavior with a notable hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net This indicates that with appropriate molecular design, fluorenone-based materials can effectively transport charge in a transistor architecture. Further research has explored oligomers combining fluorene and bithiophene units, which have shown mobilities up to 0.1 cm²/Vs in evaporated polycrystalline films. tandfonline.com

CompoundDeposition MethodChannel TypeHole Mobility (cm²/Vs)On/Off Ratio
Fluorenone derivative with alkylated double thiopheneVacuum-depositionp-channel0.0210⁷
5,5'-bis-(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiopheneEvaporationp-channel0.1-

Organic Photovoltaic Cells and Solar Energy Conversion

In the realm of solar energy, materials derived from this compound are being explored for their use in organic photovoltaic (OPV) cells and perovskite solar cells (PSCs). mdpi.comacs.org Their primary role in these devices is often as a hole-transporting material (HTM), facilitating the efficient extraction and transport of photogenerated holes from the active layer to the anode. mdpi.com The tunability of their energy levels is critical for matching the valence band of the perovskite or the HOMO level of the donor material in OPVs. mdpi.com

A novel homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was designed as a dopant-free HTM for air-processed inverted PSCs. mdpi.com Devices employing PFTPA achieved a champion power conversion efficiency (PCE) of 16.82%, significantly outperforming the commercial HTM PEDOT:PSS which reached 13.8% under the same conditions. mdpi.com The PFTPA-based devices also exhibited excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours in ambient air. mdpi.com The success of this material is attributed to its well-aligned energy levels with the perovskite layer, improved film morphology, and efficient hole-transporting and extraction properties. mdpi.com

Material (Acronym)Device TypeRolePower Conversion Efficiency (PCE) (%)Stability
Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA)Inverted PSCHTM16.82Retained 91% of PCE after 1000h in ambient air. mdpi.com

Organic Integrated Circuits

While the use of this compound based materials is well-established in discrete devices like OLEDs and OFETs, their integration into more complex organic integrated circuits (OICs) is an emerging research direction. The development of high-performance, stable, and solution-processable n-type and p-type organic semiconductors from the same material family is a key requirement for fabricating complementary logic circuits, the fundamental components of OICs. The versatility of the fluorene and fluorenone scaffolds suggests their potential in creating such a materials platform. sigmaaldrich.com Although specific examples of complex OICs based on this compound are not yet widely reported, the high performance of OFETs based on these materials indicates their suitability for future integration into circuits for applications like flexible displays and sensors. sigmaaldrich.comchemicalbook.com

Photonic Materials and Devices

Beyond their applications in electronic devices, fluorenone-based materials are gaining attention for their unique photonic properties, particularly in the field of nonlinear optics (NLO). iucr.orgresearchgate.net The electron-deficient fluorenone core, when combined with electron-donating groups, can create molecules with large second-order NLO responses. This makes them promising for applications such as optical second harmonic generation (SHG) and terahertz (THz) wave generation. researchgate.netmdpi.com

Furthermore, the fluorene framework is a key component in the design of materials with enhanced two-photon absorption (TPA) properties. iucr.org TPA is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and biological imaging. iucr.orgresearchgate.net Diphenylaminofluorene-based dyes, for instance, have been investigated for these purposes. iucr.org The strategic design of fluorene-based molecules, by varying donor/acceptor groups, conjugation length, and molecular symmetry, allows for the optimization of their TPA cross-sections. researchgate.netnih.gov

Dye Lasers and Lasing Applications

Advanced Sensor Technologies and Probes

The fluorescent nature of the fluorene core makes it an exceptional building block for the development of chemosensors and bioimaging probes. vulcanchem.com These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon binding with a specific target analyte. researcher.life

Fluorene-based chemosensors have demonstrated high sensitivity and selectivity for various metal ions, which are often environmental pollutants or biologically significant species. researcher.liferesearchgate.net For example, a fluorescent "turn-off" sensor based on a fluorene derivative, methyl 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3- phenylpropanamido) acetate (B1210297), has been synthesized for the detection of copper (Cu²⁺) and iron (Fe³⁺) ions. researchgate.net This sensor showed a significant decrease in its quantum yield upon interaction with these specific metal ions, with detection limits in the nanomolar range. researchgate.net The sensing mechanism is attributed to a ligand-to-metal charge transfer process. researchgate.net Other fluorene-based systems have been developed for the selective detection of zinc (Zn²⁺) and mercury (Hg²⁺) ions. nih.govgrafiati.com

Fluorene-Based Chemosensor Research Findings
Target Analyte(s) Cu²⁺, Fe³⁺
Sensor Type Fluorescent "turn-off"
Detection Limit (Cu²⁺) 25.07 nM
Detection Limit (Fe³⁺) 37.80 nM
Binding Stoichiometry 1:2 (Probe:Metal)
Proposed Mechanism Ligand-to-metal charge transfer (LMCT)
Data derived from a study on a specific fluorene-based sensor. researchgate.net

Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers advantages like deeper tissue penetration and reduced photodamage. nih.govnih.gov The development of probes with high two-photon absorption (2PA) cross-sections is crucial for this technology. acs.org Fluorene derivatives have emerged as a significant class of 2PA molecules for bioimaging. nih.gov Researchers have designed and synthesized amine-reactive fluorenyl-based probes that exhibit high fluorescence quantum yields and photostability. acs.org These probes can be conjugated with biomolecules, such as proteins, to visualize cellular structures and processes. acs.org For instance, certain fluorene-based probes have shown selectivity for endosomes in cells, demonstrating their potential for targeted imaging. nih.gov The introduction of ethylene (B1197577) glycol moieties at the 9-position of the fluorene can improve water solubility, enhancing their applicability in biological systems. nih.gov

Characteristics of Fluorenyl Probes for Bioimaging
Key Feature High two-photon absorptivity
Application Two-photon fluorescence microscopy (2PFM)
Functionality Can be made amine-reactive for bioconjugation
Advantage "Light-up" properties: low fluorescence until conjugated to a target
Cellular Imaging Demonstrated in HeLa, NT2, H1299, and COS-7 cells
Information compiled from studies on various fluorene-based imaging probes. nih.govacs.org

Fluorescent Chemosensors for Metal Ion Recognition and Quantification

Polymer Science and Engineering

In polymer science, the fluorene unit is a highly valued building block due to the rigidity, thermal stability, and optoelectronic properties it imparts to the final polymer. aau.edu.et Polyfluorenes and their derivatives are a major class of conjugated polymers studied for a wide range of applications.

This compound and its related structures serve as versatile monomers for creating novel polymers with tailored properties. The diaminophenyl derivative, 9,9-Bis(4-aminophenyl)fluorene, is a common monomer used to synthesize high-performance polyimides. chemicalbook.in These polyimides exhibit exceptional thermal and hydrolytic stability and are used in applications like optical fiber coatings. chemicalbook.in The non-planar structure of the fluorene monomer helps to produce transparent and soluble polyimides. chemicalbook.in Furthermore, fluorene-based monomers are used in Suzuki coupling or Knoevenagel polycondensation reactions to create conjugated copolymers. aau.edu.et By copolymerizing fluorene units with other aromatic structures, polymers with specific band gaps and energy levels can be designed for applications such as polymer solar cells, where a 9-alkylidene-9H-fluorene unit has been shown to be a useful building block for high-efficiency devices. aau.edu.etacs.org

Fabrication of Functional Polymers with Tailored Electronic and Optical Properties

The this compound framework is a key component in the synthesis of advanced functional polymers, particularly those with tailored electronic and optical properties for optoelectronic applications. The fluorenone core functions as an electron-withdrawing unit (acceptor), which is a crucial element in designing donor-acceptor (D-A) conjugated copolymers. mdpi.com This D-A architecture allows for the precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap, absorption spectrum, and emission color. mdpi.comaau.edu.et

Polyfluorenes and their derivatives are noted for their high fluorescence quantum yields, excellent thermal stability, and good processability, making them ideal for devices like organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). aau.edu.etresearchgate.net The introduction of a fluorenone moiety into the polymer backbone creates an intramolecular charge transfer (ICT) character, which typically lowers the optical band gap compared to the corresponding polyfluorene homopolymer. mdpi.com

Research has demonstrated the synthesis of novel copolymers incorporating fluorenone or its derivatives to achieve specific properties. For instance, a copolymer containing a 9-alkylidene-9H-fluorene unit, which is structurally related to fluorenone, was synthesized for use in bulk heterojunction PSCs. acs.org This polymer, poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT), exhibited a low band gap of 1.84 eV and a low-lying HOMO energy level of -5.32 eV. acs.org When blended with a fullerene derivative (PC71BM), the resulting solar cell achieved a power conversion efficiency of 6.2%, highlighting the potential of fluorenone-based structures in creating efficient photovoltaic materials. acs.org

Similarly, fluorene-based copolymers have been synthesized with benzotriazole (B28993) units, another acceptor moiety. These polymers show tunable emission properties based on the specific functionalization of the benzotriazole unit and the length of the polymer chain. mdpi.com The phenyl group at the 2-position of the this compound scaffold can further extend the π-conjugated system, potentially influencing the polymer's charge transport capabilities and morphological characteristics in thin films. The ability to modify the fluorene backbone allows for fine-tuning of electronic and physical properties for various applications, from blue light-emitting materials to components in white-light generating devices. aau.edu.etresearchgate.net

Table 1: Properties of Functional Polymers Incorporating Fluorene/Fluorenone Moieties

Polymer Name/Type Key Structural Units HOMO Level (eV) Band Gap (eV) Application Highlight
PAFDTBT acs.org 9-Alkylidene-9H-fluorene, Dialkoxybenzothiadiazole -5.32 1.84 Polymer Solar Cell (PCE: 6.2%)
PEFE researchgate.net Fluorenone, Ethylenedioxythiophene N/A Low Electrochromic Polymer
PFO-TST (alternating) acs.org 9,9-Dioctylfluorene, Thienylsilole N/A Low Photovoltaic Cell (PCE: 2.01%)
Poly(BEHF-co-PTZ) acs.org 9,9-bis(2'-ethylhexyl)fluorene, Phenothiazine ~ -5.4 N/A Organic Light-Emitting Diode (Brightness: 4200 cd/m²)
P1a (Fluorene-Benzotriazole) mdpi.com 9,9-Dihexylfluorene, 2-Hexyl-benzotriazole N/A ~ 2.9 (calc.) Organic Field-Effect Transistors (OFETs)

Exploration as a Chemical Scaffold for Bioactive Molecule Design

The fluorene core, including the 9-fluorenone (B1672902) structure, is recognized as a "privileged" scaffold in medicinal chemistry. Its rigid, planar, and lipophilic nature provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. Molecules incorporating the fluorene scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netexplorationpub.com

The versatility of the 9-fluorenone starting material allows for straightforward chemical modifications at the C9 carbonyl group and the aromatic rings. For example, the carbonyl group is a convenient handle for synthesizing derivatives such as oximes, hydrazones, and Schiff bases, each of which can serve as a platform for further diversification. nih.govmdpi.com These synthetic routes have been effectively used to generate libraries of novel compounds for biological screening. The introduction of a fluorene moiety into certain molecules has been shown to improve their pharmacological and pharmacokinetic properties. mdpi.com

Structure-Activity Relationship Studies in Fluorene-Derived Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research, and the 9-fluorenone scaffold has proven to be a fruitful starting point for this endeavor. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

Research into Schiff bases derived from 9-fluorenone has yielded compounds with significant antimicrobial activity. In one study, a series of Schiff bases were synthesized and tested against various microbial strains. The compound N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, a dimeric structure, exhibited the highest activity against Proteus mirabilis and a high molecular docking score against the Proteus mirabilis catalase enzyme, suggesting a potential mechanism of action.

Another class of derivatives, fluorenyl-hydrazonothiazoles synthesized from fluorenone thiosemicarbazone, was evaluated against multidrug-resistant microorganisms. mdpi.com While many of the synthesized compounds had high minimum inhibitory concentrations (MICs), several showed activity against Gram-positive bacterial strains, indicating that the fluorenyl-thiazole combination is a viable backbone for further optimization. mdpi.com

Similarly, novel O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives were synthesized from 9H-fluoren-9-one oxime and evaluated for their microbicidal and antibiofilm activity. nih.gov The SAR study revealed that the nature of the substituent on the phenyl ring significantly influenced the antimicrobial spectrum and potency. For instance, a derivative with a 4-chloro-3-trifluoromethyl-phenyl group showed broad-spectrum activity, with notable efficacy against Staphylococcus aureus (MIC = 31.25 µg/mL) and Candida albicans (MIC = 125 µg/mL). nih.gov In contrast, other substitutions resulted in more targeted or weaker activity, highlighting the delicate interplay between chemical structure and biological function.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 9-Fluorenone Derivatives

Compound Structure Type S. aureus E. coli P. aeruginosa C. albicans Reference
Derivative 3a O-Aryl-Carbamoyl-Oxymino-Fluorene 125 >500 >500 500 nih.gov
Derivative 3b O-Aryl-Carbamoyl-Oxymino-Fluorene 62.5 >500 >500 250 nih.gov
Derivative 3c O-Aryl-Carbamoyl-Oxymino-Fluorene 31.25 250 500 125 nih.gov
Derivative 3d O-Aryl-Carbamoyl-Oxymino-Fluorene 62.5 >500 >500 250 nih.gov
Fluorenyl-hydrazonothiazole Series Thiazole (B1198619) Derivative >256 (most) >256 >256 >256 mdpi.com
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine Schiff Base 17.9 mm (Zone of Inhibition) - - -

These studies collectively demonstrate that the this compound scaffold is a highly adaptable platform. In materials science, it enables the fabrication of D-A polymers with precisely controlled optoelectronic properties. In medicinal chemistry, it serves as a robust foundation for the design of novel antimicrobial agents, with SAR studies guiding the rational development of more potent and selective compounds.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

While several methods exist for the synthesis of 2-Phenyl-9H-fluoren-9-one and its derivatives, the development of more efficient and environmentally friendly synthetic routes remains a key research focus. Traditional methods often rely on harsh reaction conditions, expensive catalysts, and produce significant waste. Future research is geared towards addressing these limitations.

Recent advancements include the use of Rhodium(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes, which offers a novel approach for constructing the fluorenone core. cymitquimica.com This method demonstrates good functional group tolerance and provides a direct pathway to various substituted this compound derivatives. cymitquimica.com Another promising strategy is the metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls, which aligns with the principles of green chemistry by avoiding heavy metal catalysts.

Future efforts will likely concentrate on:

Catalyst Development: Designing novel, cheaper, and more robust catalysts, potentially based on earth-abundant metals or even organocatalysts, to replace precious metal catalysts like rhodium and palladium.

Process Intensification: Exploring continuous flow synthesis and microwave-assisted reactions to reduce reaction times, improve yields, and enhance scalability. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Rational Design of Next-Generation Fluorene-Based Functional Materials

The versatility of the this compound scaffold allows for extensive molecular engineering to create next-generation functional materials. The rational design of these materials involves strategically modifying the core structure to achieve desired photophysical and electrochemical properties.

A key strategy involves the introduction of various electron-donating and electron-accepting groups at different positions of the fluorene (B118485) ring. For instance, attaching triphenylamine (B166846) and carbazole (B46965) moieties can lead to materials with excellent hole-transporting properties for use in Organic Light-Emitting Diodes (OLEDs). bohrium.com The substitution pattern significantly influences the electronic properties; for example, modifying the C9 position can alter the hybridization from sp³ to sp², leading to a more planar structure and a reduced energy gap. mdpi.com

Future research in this area will focus on:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the properties of novel derivatives before their synthesis, enabling a more targeted and efficient design process. rhhz.net

Multi-functional Materials: Designing single molecules that exhibit multiple functionalities, such as combined hole-transporting and light-emitting properties, to simplify device architecture.

Targeted Properties: Engineering materials with specific characteristics, such as thermally activated delayed fluorescence (TADF) for high-efficiency OLEDs or large two-photon absorption cross-sections for bioimaging.

In-depth Understanding of Intermolecular Interactions and Device Performance

The performance of devices incorporating this compound-based materials is not solely dependent on the properties of individual molecules but is also heavily influenced by their organization and interactions in the solid state. A deeper understanding of these intermolecular interactions is crucial for optimizing device performance.

Conversely, specific intermolecular interactions, such as hydrogen bonding and π-π stacking, can be engineered to promote favorable molecular arrangements for efficient charge transport. nih.gov The crystal packing of fluorene derivatives can reveal how molecules assemble and how these arrangements affect their electronic properties. nih.gov

Emerging challenges and future research directions include:

Advanced Characterization Techniques: Employing sophisticated techniques like grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) to probe the morphology and molecular orientation in thin films.

Structure-Property-Performance Relationships: Establishing clear correlations between the molecular structure, the resulting solid-state morphology, and the final device performance metrics such as efficiency, stability, and lifetime.

Controlling Self-Assembly: Developing strategies to control the self-assembly of these molecules into well-defined nanostructures to enhance their performance in specific applications.

Exploration of Novel Application Domains in Emerging Technologies

While this compound and its derivatives have already made a significant impact in the field of OLEDs, their unique properties make them promising candidates for a range of other emerging technologies.

Organic Light-Emitting Diodes (OLEDs): Research continues to push the boundaries of OLED performance using fluorene-based materials. This includes the development of deep-blue emitters with high color purity, which are crucial for high-quality displays and lighting. rhhz.net Materials based on fluorene are also being explored as host materials for phosphorescent emitters and as charge-transporting layers. bohrium.com

Perovskite Solar Cells (PSCs): Fluorene-based polymers are being investigated as dopant-free hole-transporting materials (HTMs) in inverted PSCs. mdpi.com These materials offer good energy level alignment with the perovskite layer, leading to efficient hole extraction and improved device stability. mdpi.com

Bioimaging: The high fluorescence quantum yields and large two-photon absorption cross-sections of some fluorene derivatives make them excellent candidates for two-photon fluorescence microscopy (2PFM) probes for bioimaging. nih.govresearchgate.net These probes offer advantages such as deeper tissue penetration and reduced photodamage compared to traditional one-photon probes. researchgate.net

Sensors: The fluorescence of fluorene-based compounds can be sensitive to their environment, a property that can be harnessed for chemical sensing applications. For instance, aggregation-induced emission (AIE) active materials based on a fluorene core have been developed for use in stimuli-responsive fluorescent film sensors. researchgate.net

Future exploration will likely extend to:

Organic Field-Effect Transistors (OFETs): The good charge-transporting properties of fluorene derivatives suggest their potential use as the active semiconductor layer in OFETs. cymitquimica.com

Anti-Counterfeiting Technologies: The unique fluorescent properties of these compounds could be utilized in the development of advanced security inks and tags. d-nb.info

Nonlinear Optics: The significant nonlinear optical properties of some fluorene derivatives open up possibilities for applications in optical limiting and other photonic devices. chem-soc.si

Table of Synthesized this compound Derivatives and their Properties

Compound NameMolecular FormulaYield (%)Melting Point (°C)Application/PropertyReference
This compoundC₁₉H₁₂O70133–137Core structure cymitquimica.com
6-Methoxy-2-phenyl-9H-fluoren-9-oneC₂₀H₁₄O₂65164–167Derivative for materials science cymitquimica.com
6-Fluoro-2-phenyl-9H-fluoren-9-oneC₁₉H₁₁FO44204–208Derivative for materials science cymitquimica.com
6-Bromo-2-phenyl-9H-fluoren-9-oneC₁₉H₁₁BrO59175–177Derivative for materials science cymitquimica.com
6-Iodo-2-phenyl-9H-fluoren-9-oneC₁₉H₁₁IO58181–184Derivative for materials science cymitquimica.com
2-(4-Isopropylphenyl)-9H-fluoren-9-oneC₂₂H₁₈O6897–100Derivative for materials science cymitquimica.com
2-(4-Methoxyphenyl)-9H-fluoren-9-oneC₂₀H₁₄O₂65143–146Derivative for materials science cymitquimica.com
2-(4-(Trifluoromethoxy)phenyl)-9H-fluoren-9-oneC₂₀H₁₁F₃O₂47158–160Derivative for materials science cymitquimica.com

Q & A

Q. What are the recommended methods for synthesizing 2-Phenyl-9H-fluoren-9-one, and how do reaction conditions influence yield?

The palladium-catalyzed annulation of arynes with 2-haloarenes is a robust method for synthesizing fluorenones, including this compound. Key factors include the choice of ligand (e.g., phosphine-based) and solvent (e.g., THF or toluene), which significantly impact reaction efficiency. For example, higher yields (>70%) are achieved under inert atmospheres (N₂/Ar) at 80–100°C . Optimization of stoichiometry (1:1.2 aryl halide to aryne precursor) and catalyst loading (5–10 mol% Pd) is critical to minimize side products like biaryl byproducts .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. After crystallization (e.g., via slow evaporation in dichloromethane/hexane), data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement using SHELXL incorporates hydrogen atom positioning via riding models and anisotropic displacement parameters for non-H atoms. Residual factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) validate the model . For challenging cases (e.g., twinning), SHELXD and TWINLAWS in SHELXTL resolve ambiguities .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR in CDCl₃ resolves aromatic protons (δ 7.2–8.5 ppm) and ketone carbon (δ ~190 ppm).
  • IR : Strong C=O stretch at ~1680 cm⁻¹ confirms the fluorenone core .
  • MS : High-resolution ESI-MS (m/z calc. for C₁₉H₁₂O: 256.0888) distinguishes isotopic patterns from impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths/angles may arise from disorder or solvent inclusion. Strategies:

  • Disorder modeling : Split positions in SHELXL with occupancy refinement.
  • SQUEEZE (PLATON) : Accounts for diffuse solvent in porous crystals .
  • Comparative DFT : Validate geometries (e.g., B3LYP/6-31G*) against experimental data . Cross-validation with powder XRD or solid-state NMR (¹³C CP/MAS) resolves ambiguities .

Q. What mechanistic insights explain the oxidative ring-opening of this compound derivatives?

Oxidative cleavage of 9H-fluoren-9-ols to biaryls involves radical intermediates. For example, Mn(OAc)₃ in acetic acid generates aryl radicals via single-electron transfer (SET), followed by β-scission to yield 2-hydroxy-2'-aroyl biaryls. Kinetic studies (EPR/UV-vis) confirm radical initiation, while deuterium labeling (C₉-D) reveals a k_H/k_D ≈ 2.5, supporting H-atom abstraction as rate-limiting .

Q. How do substituents on the phenyl ring modulate the photophysical properties of this compound?

Electron-withdrawing groups (e.g., -NO₂) redshift absorption/emission via enhanced conjugation and reduced LUMO energy. Time-dependent DFT (TD-DFT) calculations (CAM-B3LYP/def2-TZVP) correlate λ_max shifts with substituent Hammett constants (σₚ). For fluorimetric applications, methoxy groups improve quantum yield (Φ) by suppressing non-radiative decay .

Q. What strategies mitigate challenges in synthesizing sterically hindered this compound analogs?

  • Directed ortho-metalation : Use tert-butyllithium with TMEDA to functionalize the 2-position selectively .
  • Microwave-assisted synthesis : Reduces reaction times (30 min vs. 24 h) and improves yields (~20%) for bulky substituents .
  • Protecting groups : Fmoc (9-fluorenylmethoxycarbonyl) shields reactive sites during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.